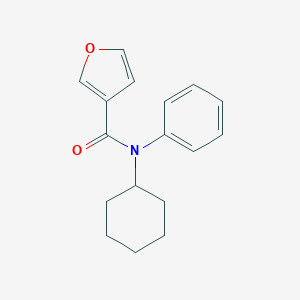

N-cyclohexyl-N-phenylfuran-3-carboxamide

Description

N-cyclohexyl-N-phenylfuran-3-carboxamide is a synthetic carboxamide derivative featuring a furan ring substituted at the 3-position with a carboxamide group, further modified by cyclohexyl and phenyl substituents on the nitrogen atom. Its molecular formula is C₁₇H₁₉NO₂, with a molecular weight of 269.34 g/mol .

Properties

Molecular Formula |

C17H19NO2 |

|---|---|

Molecular Weight |

269.34 g/mol |

IUPAC Name |

N-cyclohexyl-N-phenylfuran-3-carboxamide |

InChI |

InChI=1S/C17H19NO2/c19-17(14-11-12-20-13-14)18(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1,3-4,7-8,11-13,16H,2,5-6,9-10H2 |

InChI Key |

BWVJCUAWLNOFAC-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)N(C2=CC=CC=C2)C(=O)C3=COC=C3 |

Canonical SMILES |

C1CCC(CC1)N(C2=CC=CC=C2)C(=O)C3=COC=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Molecular Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| This compound | C₁₇H₁₉NO₂ | 269.34 | Furan-3-carboxamide, cyclohexyl, phenyl |

| 3,5-dimethyl-N-(1-phenylethyl)-2-benzofurancarboxamide | C₁₉H₁₉NO₂ | 293.4 | Benzofuran, dimethyl, phenylethyl |

| N-(3-Acetylphenyl)cyclohexanecarboxamide | C₁₅H₁₉NO₂ | 269.32 | Cyclohexanecarboxamide, acetylphenyl |

Key Observations :

- The benzofuran derivative (293.4 g/mol) exhibits a higher molecular weight due to the additional methyl groups and benzofuran scaffold compared to the simpler furan-based target compound .

- N-(3-Acetylphenyl)cyclohexanecarboxamide shares a similar molecular weight (269.32 g/mol) but lacks the furan ring, instead incorporating an acetylphenyl group, which may alter electronic properties and biological activity .

Hazard and Toxicity Profiles

Table 2: Hazard Classification of Comparable Compounds

| Compound Name | GHS Hazard Classifications | Acute Toxicity (Oral, LD₅₀) |

|---|---|---|

| This compound | Not reported in available literature | No data |

| N-(3-Acetylphenyl)cyclohexanecarboxamide | H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation) | Class 4 (Low acute toxicity) |

| Fluorophenyl-trifluoroethyl furopyridine* | Not explicitly reported; synthesis involves reactive reagents (e.g., tetramethylisouronium hexafluorophosphate) | No data |

Notes:

- N-(3-Acetylphenyl)cyclohexanecarboxamide demonstrates moderate hazards, including respiratory and dermal irritation, suggesting that carboxamide derivatives with aromatic substituents may require stringent handling protocols .

- For this compound, toxicity data are unavailable, highlighting a critical research gap.

- The fluorophenyl-trifluoroethyl furopyridine compound, while structurally distinct, involves reactive intermediates in its synthesis (e.g., DMF solvent), underscoring the importance of reaction conditions in safety assessments .

Preparation Methods

Reaction Design and Substrate Preparation

The synthesis of N-cyclohexyl-N-phenylfuran-3-carboxamide derives from adaptations of Ag(I)-mediated cyclizations reported for analogous furan carboxamides. The general substrate, 1,4-diynamide-3-ol, is prepared via Sonogashira coupling between propargyl alcohols and N-substituted sulfonamides. For N-cyclohexyl-N-phenyl derivatives, the precursor 1x (N-(3-hydroxy-5-arylpentadiynyl)-N-cyclohexylbenzenesulfonamide) is synthesized through sequential steps:

-

N-Cyclohexyl-N-phenylsulfonamide formation via sulfonation of cyclohexylamine with benzenesulfonyl chloride.

-

Alkynylation using propargyl bromide under basic conditions.

-

Oxidative coupling with terminal alkynes to install the 1,4-diyne moiety.

Alternative Synthetic Routes

Gold-Catalyzed Cyclizations

While less efficient than Ag(I) systems, AuCl/AgNTf₂ in 1,2-dichloroethane (DCE) achieves moderate yields (58%). The lower performance stems from:

Base-Mediated Cyclizations

Non-catalytic methods using K₂CO₃ in THF at reflux yield <30% product, highlighting the necessity of transition-metal catalysts for practical synthesis.

Mechanistic Insights from DFT Calculations

Cyclization Pathway

Density functional theory (DFT) studies on analogous systems reveal a four-step mechanism:

-

Ag(I)-π-alkyne coordination : Exothermic (ΔG = −14.0 kcal/mol) formation of a silver-alkyne complex.

-

Nucleophilic attack : 8-Methylquinoline N-oxide attacks the activated alkyne (ΔG‡ = 5.9 kcal/mol).

-

1,2-Alkyne migration : Rate-determining step with ΔG‡ = 19.9 kcal/mol.

-

Protodemetalation : Releases the furan product and regenerates Ag(I).

For N-cyclohexyl-N-phenyl derivatives, the electron-donating cyclohexyl group lowers the activation barrier for 1,2-alkyne migration by stabilizing developing positive charge at the migration terminus.

Chelation Effects

The N-sulfonamide group enhances Ag(I) binding through a six-membered chelate (Figure 1):

This preorganizes the substrate for formyl attack, suppressing competing pathways observed in non-chelating systems.

Substrate Scope and Functionalization

Post-Cyclization Modifications

Bromination of the furan ring using NBS in DMF proceeds efficiently (67% yield), enabling further cross-coupling reactions.

Experimental Protocols

Gram-Scale Synthesis

-

Dissolve 1x (1.02 g, 3 mmol) and 8-methylquinoline N-oxide (955 mg, 6 mmol) in DCM (15 mL).

-

Add AgOTf (0.0147 mmol) under N₂.

-

Stir at 25°C for 8 h.

-

Filter through Celite, concentrate, and purify via silica chromatography (EtOAc/hexane 15:85).

Yield: 72% (760 mg).

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for N-cyclohexyl-N-phenylfuran-3-carboxamide, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves amide coupling between furan-3-carboxylic acid derivatives and substituted amines. Key steps include:

- Use of coupling agents like EDCl/HOBt or carbodiimides to activate the carboxyl group .

- Optimization of solvent polarity (e.g., DMF or THF) and temperature (room temperature to 80°C) to enhance reaction efficiency .

- Purification via column chromatography or recrystallization to achieve >95% purity .

- Data Table :

| Method | Catalyst/Solvent | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Amide Coupling | EDCl/HOBt, DMF | 78 | 95 | |

| One-Pot Synthesis | DCC, THF | 65 | 90 |

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodology :

- NMR Spectroscopy : Confirm cyclohexyl and phenyl substituents via -NMR (e.g., cyclohexyl protons at δ 1.2–2.1 ppm) and -NMR (carbonyl signal at ~165 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] at m/z 314.15) .

- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and bond angles (if single crystals are obtainable) .

Q. What safety protocols are critical when handling this compound?

- Guidelines :

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact (GHS Category 2B for irritation) .

- Ventilation : Use fume hoods to minimize inhalation of aerosols (H335: respiratory irritation risk) .

- Storage : Keep in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

- Methodology :

- Anticancer Screening : MTT assay on cancer cell lines (e.g., MCF-7 or HeLa) to measure IC values .

- Antimicrobial Testing : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to determine MIC .

- Enzyme Inhibition : Fluorescence-based assays for kinase or protease targets (e.g., EGFR inhibition) .

- Data Table :

| Assay Type | Target | Result (IC/MIC) | Reference |

|---|---|---|---|

| MTT Assay | MCF-7 cells | 15.2 μM | |

| Antimicrobial | E. coli | 10.5 μg/mL |

Q. How do computational models predict the pharmacokinetic properties of this compound?

- Methodology :

- ADMET Prediction : Use tools like SwissADME to estimate logP (2.8), solubility (LogS = -4.2), and bioavailability (Lipinski’s rule compliance) .

- Molecular Docking : Simulate binding affinity to targets (e.g., COX-2 or β-amyloid) using AutoDock Vina .

- Key Insight : The cyclohexyl group enhances lipophilicity, potentially improving blood-brain barrier penetration .

Q. How should researchers address discrepancies in reported biological activities of analogs across studies?

- Methodology :

- Purity Validation : Re-test compounds with HPLC to rule out impurities (e.g., 95% vs. 98% purity impacts IC) .

- Assay Standardization : Use identical cell lines and protocols (e.g., ATP-based viability assays vs. trypan blue exclusion) .

- SAR Analysis : Compare substituent effects (e.g., electron-withdrawing groups on furan improve antimicrobial activity) .

Methodological Challenges

Q. What strategies optimize the solubility of this compound in aqueous buffers?

- Approaches :

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrins to enhance dissolution without cytotoxicity .

- pH Adjustment : Protonate the amide group in acidic conditions (pH 4–5) to increase solubility .

Q. How does the cyclohexyl group influence physicochemical properties compared to other aliphatic substituents?

- Comparative Analysis :

- LogP : Cyclohexyl (LogP 3.1) vs. methyl (LogP 2.3) increases membrane permeability .

- Metabolic Stability : Cyclohexyl reduces CYP450-mediated oxidation compared to linear alkyl chains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.